molecular formula C16H16ClN3O2S B215005 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide

Cat. No. B215005
M. Wt: 349.8 g/mol
InChI Key: NUJIEJOMETVKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ML239 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide involves the inhibition of PTP1B, which leads to an increase in insulin sensitivity and glucose uptake in the cells. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and physiological effects:
This compound has been found to have significant biochemical and physiological effects on the body. This compound has been found to increase insulin sensitivity and glucose uptake in the cells, which makes it a potential therapeutic agent for the treatment of type 2 diabetes. This compound has also been found to activate the AMPK pathway, which leads to an increase in energy metabolism and glucose homeostasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide in lab experiments include its potent inhibitory effect on PTP1B, which makes it a valuable tool for studying insulin signaling and glucose homeostasis. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the study of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide. These include:
1. Further studies on the mechanism of action of this compound and its effects on insulin signaling and glucose homeostasis.
2. Development of more potent and selective inhibitors of PTP1B for the treatment of type 2 diabetes.
3. Studies on the potential use of this compound as a therapeutic agent for other metabolic disorders.
4. Development of new methods for the synthesis and purification of this compound.
5. Studies on the potential use of this compound as a tool for studying other signaling pathways and metabolic processes.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. The study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide involves the reaction between 3-propoxybenzoic acid and 5-chloro-2-aminopyridine followed by the addition of thiophosgene. The resulting compound is then treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. Therefore, this compound has been studied as a potential therapeutic agent for the treatment of type 2 diabetes.

properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide

InChI

InChI=1S/C16H16ClN3O2S/c1-2-8-22-13-5-3-4-11(9-13)15(21)20-16(23)19-14-7-6-12(17)10-18-14/h3-7,9-10H,2,8H2,1H3,(H2,18,19,20,21,23)

InChI Key

NUJIEJOMETVKQQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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